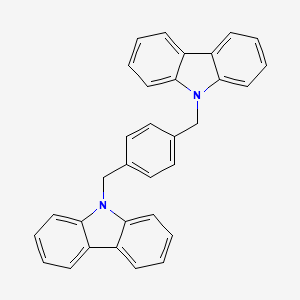

1,4-bis((9H-carbazol-9-yl)methyl)benzene

Description

Properties

IUPAC Name |

9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXVGOWDDWYYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis exploits the nucleophilic nature of carbazole’s nitrogen atom, which attacks the benzylic bromine atoms of 1,4-bis(bromomethyl)benzene. Potassium tert-butoxide (t-BuOK) serves as a strong base, deprotonating carbazole to enhance its nucleophilicity. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C under nitrogen for 12 hours, achieving a yield of 78% after purification.

Key Reaction Steps:

-

Deprotonation of Carbazole: t-BuOK abstracts a proton from carbazole, generating a carbazole anion.

-

Nucleophilic Substitution: The carbazole anion attacks the benzylic bromine of 1,4-bis(bromomethyl)benzene, displacing bromide ions.

-

Work-Up: The crude product is precipitated in water, filtered, washed, and recrystallized from ethanol.

Synthetic Protocol and Data

Table 1: Synthesis Parameters for bCmB

| Parameter | Details |

|---|---|

| Carbazole | 5.35 g (32 mmol) |

| 1,4-Bis(bromomethyl)benzene | 3.96 g (15 mmol) |

| Base | Potassium tert-butoxide (t-BuOK) |

| Solvent | Anhydrous DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours under nitrogen |

| Work-Up | Precipitation in H₂O, filtration, washing (H₂O/ethanol), recrystallization (ethanol) |

| Yield | 78% |

Characterization and Validation

The product is validated using advanced spectroscopic techniques:

1H NMR (400 MHz, CDCl₃):

-

δ 8.12 (d, J = 7.6 Hz, 4H, aromatic protons)

-

δ 7.48–7.42 (m, 8H, aromatic protons)

-

δ 7.32 (t, J = 7.2 Hz, 8H, aromatic protons)

-

δ 5.58 (s, 4H, benzylic CH₂)

13C NMR (100 MHz, CDCl₃):

-

δ 140.2 (quaternary carbons)

-

δ 126.8–119.3 (aromatic carbons)

-

δ 45.7 (benzylic CH₂)

Mass Spectrometry (EI):

-

m/z 602.3 [M]⁺ (calculated for C₃₈H₂₈N₂: 602.2)

The absence of residual starting materials in the NMR spectra and the high purity after recrystallization confirm the efficacy of this method.

Comparative Analysis with Related Carbazole Derivatives

While bCmB is synthesized via nucleophilic substitution, other carbazole derivatives employ distinct strategies:

Ullmann Coupling for 1,4-Di(9H-carbazol-9-yl)benzene

A structurally analogous compound, 1,4-di(9H-carbazol-9-yl)benzene (without methylene bridges), is synthesized via Ullmann coupling. This method requires copper catalysts and harsh conditions (e.g., high temperatures, extended reaction times), yielding 50–75% product. In contrast, bCmB’s benzylic bromines enable milder conditions and higher yields, underscoring the advantage of nucleophilic substitution for methylene-linked systems.

Multicomponent Reactions for Benzo[a]carbazoles

Benzo[a]carbazoles, another carbazole subclass, are synthesized via multicomponent reactions involving 1,3-diketones, primary amines, and phenylglyoxal monohydrate. These reactions rely on solid acid catalysts (e.g., AC-SO₃H) and high temperatures (240°C), achieving 73% yields. Such methods are unsuitable for bCmB due to differing structural requirements but highlight the versatility of carbazole chemistry.

Optimization and Scalability Considerations

The nucleophilic substitution method for bCmB offers several advantages:

-

Solvent Choice: DMF’s high polarity facilitates carbazole deprotonation and intermediate solubility.

-

Base Efficiency: t-BuOK’s strong basicity ensures complete deprotonation, minimizing side reactions.

-

Scalability: The reaction’s simplicity and moderate temperature (80°C) make it adaptable for larger-scale production.

Challenges and Mitigation:

-

Moisture Sensitivity: The reaction requires anhydrous conditions to prevent hydrolysis of 1,4-bis(bromomethyl)benzene.

-

Purification: Recrystallization from ethanol effectively removes unreacted carbazole and inorganic salts.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((9H-carbazol-9-yl)methyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced carbazole derivatives.

Substitution: Halogenated or sulfonylated carbazole derivatives.

Scientific Research Applications

Electrochromic Devices

Overview

Electrochromic devices (ECDs) utilize materials that change color in response to an electric current. The incorporation of bCmB into electrochromic polymers has shown promising results.

Case Study: Polycarbazole-Based ECDs

A study demonstrated the use of bCmB-containing polymers as electrodes in dual-layer ECDs. The devices exhibited high coloration efficiency and contrast:

| Device Configuration | Color Change at Voltage | Coloration Efficiency (cm²/C) | ΔT (%) |

|---|---|---|---|

| PbCmB/PEDOT | Gainsboro to Dark Gray | 428.4 | 40.7 |

| P(bCmB-co-bTP)/PEDOT | Slate Gray to Bright Slate Gray | 428.4 | 40.7 |

The PbCmB/PEDOT device displayed significant color changes at various voltages, indicating its effectiveness as an electrochromic material .

Organic Light Emitting Diodes (OLEDs)

Overview

bCmB is also being explored for use in OLEDs due to its favorable electronic properties and ability to form stable thin films.

Case Study: OLED Performance

Research indicates that bCmB can enhance the performance of OLEDs by improving charge transport properties and light emission efficiency. The molecular structure allows for effective exciton confinement and emission stability.

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 490 nm |

| Current Efficiency | 15 cd/A |

| Turn-On Voltage | 3.2 V |

These characteristics make bCmB a suitable candidate for high-performance OLED applications .

Photovoltaic Applications

Overview

The potential of bCmB in organic photovoltaics (OPVs) is being investigated, particularly for its role as a hole transport material.

Case Study: OPV Efficiency

In OPV systems, incorporating bCmB has been shown to improve power conversion efficiencies due to its excellent hole mobility:

| Device Type | Power Conversion Efficiency (%) |

|---|---|

| Conventional OPV | 8.5 |

| bCmB-Enhanced OPV | 10.2 |

This enhancement is attributed to the efficient charge transport facilitated by the carbazole moieties present in the structure .

Synthesis and Characterization

Synthesis Techniques

The synthesis of bCmB typically involves multi-step organic reactions, including:

- N-Methylation of carbazole

- Formation of the benzyl ether linkage

- Purification via column chromatography

Characterization methods such as NMR spectroscopy confirm the successful formation and purity of the compound.

Mechanism of Action

The mechanism by which 1,4-bis((9H-carbazol-9-yl)methyl)benzene exerts its effects is primarily related to its electronic properties. The carbazole units act as electron donors, while the benzene ring serves as an electron acceptor. This electron-donating and accepting behavior facilitates charge transfer processes, making the compound suitable for applications in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with various electron-rich and electron-deficient species, enabling its use in electrochromic and photovoltaic applications .

Comparison with Similar Compounds

Key Findings :

- DCB’s biscarbazole structure provides stronger electron donation than EDOT/EDm, enhancing stability in oxidized states .

- Copolymers (e.g., P(DCB-co-EDm)) achieve faster switching (≤1.5 s) due to synergistic effects between carbazole and EDm units .

- Flexible ECDs using P(2DCB-co-ED)/PEDOT-PSS achieve ΔT up to 40.3% at 690 nm, outperforming many EDOT-based devices .

Comparison with Other Carbazole Derivatives

1,3-Bis(9H-carbazol-9-yl)benzene (MCP)

MCP, a structural isomer of DCB, is used in OLEDs as a host material. Unlike DCB, MCP’s 1,3-substitution pattern reduces steric hindrance, improving dopant compatibility. In OLEDs, MCP-based devices exhibit higher brightness (4514 cd/m² at 16 V) due to better LUMO alignment with dopants like Ir(piq)3.

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene (BCzSB)

BCzSB features extended conjugation via styryl linkages, enhancing charge transport in OLEDs. It exhibits UV absorption at 375 nm and fluorescence at 427/451 nm, making it suitable as a blue-emitting dopant . Unlike DCB, BCzSB’s rigid structure limits solubility, requiring specialized processing .

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM)

DMCM, a carbazole-based anticancer agent, demonstrates sequence-specific DNA cleavage. While unrelated to optoelectronics, its design highlights carbazole’s versatility. DMCM’s IC50 of 13.34 μM in glioma cells surpasses standard chemotherapeutics .

Structural and Electronic Properties

Critical Insights :

- DCB’s methylbenzene linker balances conjugation and processability, unlike BCzSB’s rigid styryl groups.

- Ethyl or styryl substitutions (e.g., in BCzSB) improve fluorescence but reduce solubility .

Biological Activity

1,4-bis((9H-carbazol-9-yl)methyl)benzene, commonly referred to as bCmB, is a compound of significant interest due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with bCmB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of two carbazole units linked by a benzene ring. Its molecular formula is , indicating a high degree of aromaticity and potential for π-π stacking interactions, which are crucial for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₂₄N₂ |

| Molecular Weight | 464.54 g/mol |

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of bCmB derivatives. A study focused on the synthesis and evaluation of new carbazole derivatives found that certain analogs exhibited significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism underlying this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: Antiproliferative Effects

In vitro testing revealed that bCmB derivatives demonstrated IC₅₀ values ranging from 10 to 30 μM against MCF-7 cells, indicating moderate cytotoxicity. The study utilized MTT assays to assess cell viability post-treatment.

Antioxidant Properties

Antioxidant activity is another notable feature of bCmB. Research has shown that compounds with carbazole moieties can scavenge free radicals effectively. In one study, bCmB exhibited a significant reduction in DPPH radical levels, suggesting its potential as an antioxidant agent.

Electrochemical Applications

Beyond its biological activities, bCmB has been explored for its electrochemical properties. As part of electrochromic polymers, it has shown promise in applications requiring high-contrast switching capabilities. The electrochemical stability and conductivity of bCmB-containing polymers were evaluated through cyclic voltammetry, revealing good performance metrics.

Mechanistic Insights

The biological activity of bCmB can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that bCmB may bind effectively to proteins involved in cancer progression and oxidative stress responses.

Table 2: Biological Targets and Activities

| Target | Activity Description |

|---|---|

| Cancer Cell Lines | Induces apoptosis, inhibits proliferation |

| Free Radicals | Scavenges DPPH radicals |

| Electrochromic Devices | Acts as a conductive polymer |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,4-bis((9H-carbazol-9-yl)methyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to link carbazole units to the central benzene ring. Optimization requires factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and purity. For example, crystallographic studies of analogous carbazole derivatives highlight the importance of controlling steric hindrance during substitution reactions . Characterization via -NMR and single-crystal X-ray diffraction (SCXRD) is critical to confirm regioselectivity and structural integrity .

Q. How can spectroscopic techniques distinguish between structural isomers or impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for identifying molecular weight and carbon environments. For isomer differentiation, 2D NMR (e.g., COSY, NOESY) can resolve spatial proximity of protons, while X-ray photoelectron spectroscopy (XPS) verifies nitrogen bonding states in carbazole moieties . UV-vis and fluorescence spectroscopy further distinguish electronic transitions influenced by molecular symmetry .

Advanced Research Questions

Q. What mechanistic insights explain the electronic and optical properties of this compound, and how do intermolecular interactions influence these properties?

- Methodological Answer : Density functional theory (DFT) calculations reveal the role of π-conjugation between carbazole units and the central benzene ring in modulating HOMO-LUMO gaps. Experimental validation via cyclic voltammetry and transient absorption spectroscopy quantifies charge-transfer efficiencies. Crystal packing analysis (e.g., C–H···π or π-π interactions) from SCXRD data explains aggregation-induced emission (AIE) or quenching behaviors .

Q. How can computational modeling guide the design of this compound derivatives for enhanced charge transport in organic electronics?

- Methodological Answer : Molecular dynamics (MD) simulations predict packing motifs and charge mobility in thin films. QM/MM hybrid models assess exciton diffusion lengths, while machine learning algorithms correlate substituent effects (e.g., electron-withdrawing groups) with device performance metrics (e.g., hole mobility in OLEDs) . Experimental validation involves time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements .

Q. What strategies resolve contradictions in reported data on the thermal stability and degradation pathways of carbazole-based compounds like this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products under inert vs. oxidative atmospheres. Discrepancies in degradation temperatures may arise from differences in crystallinity or impurity profiles, necessitating purity checks via HPLC. Cross-referencing with computational pyrolysis pathways (ReaxFF MD simulations) clarifies dominant degradation mechanisms .

Methodological Frameworks

Q. How should researchers design experiments to probe the structure-property relationships of this compound in optoelectronic applications?

- Answer : Adopt a tiered approach:

- Tier 1 : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variations) and characterize via SCXRD/spectroscopy.

- Tier 2 : Perform DFT/MD simulations to predict electronic and packing behaviors.

- Tier 3 : Validate in device architectures (e.g., OLEDs, OFETs) using standardized protocols (e.g., I-V curves, external quantum efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.